2-Chlorobenzyl chloroformate
Overview
Description
2-Chlorobenzyl chloroformate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzyl chloroformate, where a chlorine atom is substituted at the second position of the benzene ring. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Mechanism of Action
Target of Action
The primary target of 2-Chlorobenzyl chloroformate is amines . This compound is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines . The protecting group suppresses the nucleophilic and basic properties of the nitrogen lone pair .
Mode of Action
This compound: interacts with its targets (amines) to form carbamates . This reaction is typically conducted in the presence of a base which serves to absorb the hydrochloric acid (HCl) produced during the reaction .
Biochemical Pathways
The introduction of the benzyloxycarbonyl protecting group by This compound affects the biochemical pathways involving amines. By suppressing the nucleophilic and basic properties of the nitrogen lone pair, the compound alters the reactivity of amines, thereby influencing the downstream reactions they participate in .
Pharmacokinetics
The pharmacokinetics of This compound It’s known that the compound is a water-sensitive oily colorless liquid . It degrades in contact with water , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the modification of amines. By introducing the benzyloxycarbonyl protecting group, the compound changes the chemical behavior of amines, affecting their participation in various biochemical reactions .
Action Environment
The action, efficacy, and stability of This compound are influenced by environmental factors. For instance, the compound is sensitive to water and degrades upon contact with it . Therefore, the presence of water in the environment can significantly impact the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl chloroformate can be synthesized by reacting 2-chlorobenzyl alcohol with phosgene. The reaction is typically carried out in an inert solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the product. The reaction proceeds as follows: [ \text{C6H4ClCH2OH} + \text{COCl2} \rightarrow \text{C6H4ClCH2OCOCl} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of phosgene gas requires stringent safety measures due to its toxicity. The reaction is conducted in a controlled environment with continuous monitoring to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Hydrolysis: Decomposes in the presence of water to form 2-chlorobenzyl alcohol, carbon dioxide, and hydrogen chloride.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form carbamates.
Water: Causes hydrolysis of the compound.
Alcohols: React with this compound to form esters.
Major Products:
Carbamates: Formed from the reaction with amines.
2-Chlorobenzyl Alcohol: Formed from hydrolysis.
Esters: Formed from the reaction with alcohols.
Scientific Research Applications
2-Chlorobenzyl chloroformate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the protection of amine groups during peptide synthesis. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it serves as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
Benzyl Chloroformate: Similar structure but lacks the chlorine substitution on the benzene ring.
Methyl Chloroformate: Contains a methyl group instead of a benzyl group.
Ethyl Chloroformate: Contains an ethyl group instead of a benzyl group.
Uniqueness: 2-Chlorobenzyl chloroformate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This substitution can also affect the physical properties of the compound, such as its boiling point and solubility.
Properties
IUPAC Name |
(2-chlorophenyl)methyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKNHYFOVQZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399023 | |
Record name | 2-Chlorobenzyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39545-31-8 | |
Record name | (2-Chlorophenyl)methyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39545-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorobenzyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Chlorobenzyl chloroformate in peptide synthesis, and what advantages does it offer?
A: this compound acts as a protecting group for amino groups during peptide synthesis. [, ] This is crucial for controlling the reaction and ensuring the desired peptide sequence is formed. Specifically, the research highlights its use in creating a protecting group for o-aminoanilides, which are valuable building blocks for peptide synthesis. []
Q2: Can you describe the synthesis of this compound and its subsequent reaction to form the protecting group discussed in the research?
A: The synthesis of this compound begins with 2-chlorobenzyl alcohol. [] This alcohol reacts with bis(trichloromethyl) carbonate, using dichloroethane as the solvent. This reaction yields this compound.
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